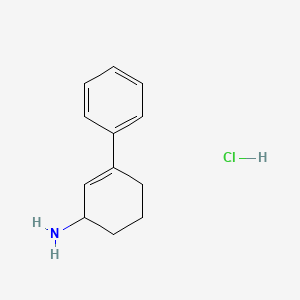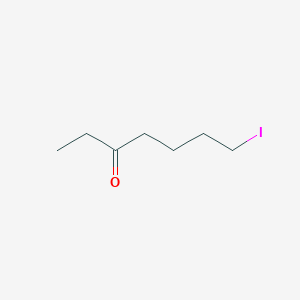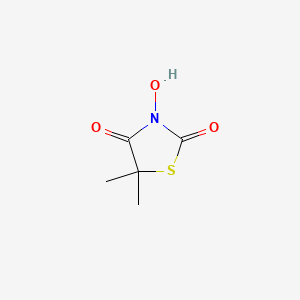
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiourea with 2-chloroacetic acid under reflux conditions in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Applications De Recherche Scientifique
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes, cancer, and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, leading to antidiabetic effects. Additionally, it can inhibit enzymes such as cytoplasmic Mur ligase, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A closely related compound with similar biological activities.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Oxazolidine: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
3-Hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
113780-74-8 |
|---|---|
Formule moléculaire |
C5H7NO3S |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO3S/c1-5(2)3(7)6(9)4(8)10-5/h9H,1-2H3 |
Clé InChI |
ZCTAAFJXUQYDNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)S1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


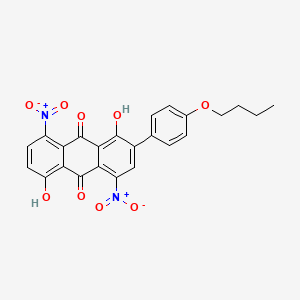
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
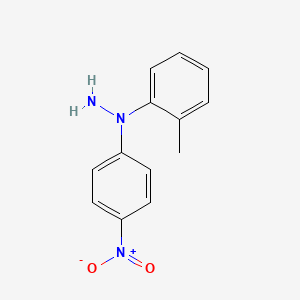
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
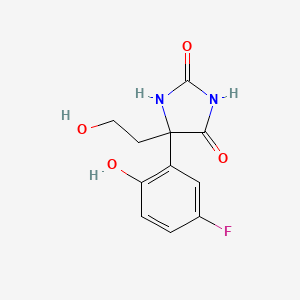
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)

